3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
- This compound belongs to the class of dihydroisoindolo[2,1-a]quinazolin-6(5H)-ones.
- Its chemical structure consists of a quinazolinone core fused with an isoindole ring.
- The compound’s systematic name is quite a mouthful, but it reflects its complex structure and functional groups.
Preparation Methods
- The synthesis of this compound involves a one-pot multicomponent Povarov reaction.
- Starting materials include anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid.
- Different eutectic solvents containing Lewis or Brønsted acids serve as reaction media and catalysts.
- The optimized eutectic mixture ChCl/ZnCl₂ (1/2) yields the target compound in 77% isolated yield .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions would need further investigation.
Scientific Research Applications
- Research applications span multiple fields:
Chemistry: Potential as a building block for more complex molecules.
Biology: Investigate its interactions with biological targets.
Medicine: Assess its pharmacological properties.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Molecular targets and pathways involved require further studies.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart.
- Further research could identify related analogs or derivatives.
Biological Activity
The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a member of the isoindole and quinazoline derivative family. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.
Structural Characteristics
The molecular formula of the compound is C27H30N4O5, with a molecular weight of approximately 482.55 g/mol. The compound features multiple functional groups that may enhance its pharmacological properties. Its structure is characterized by a complex arrangement that includes an isoindole core fused with a quinazoline moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a review on quinazolinone-based hybrids reported various biological activities including significant cytotoxic effects against cancer cell lines such as MDA-MB-231 and HCT116. The compound's efficacy was evaluated using the MTT assay, which measures cell viability after treatment.
Case Study: Cytotoxicity Assays
In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.36 to 40.90 µM against various cancer cell lines. Notably:
- Compound 18 showed an IC50 value comparable to Doxorubicin in MCF-7 cells.
- The presence of bulky substituents in the acetamide moiety was crucial for enhancing biological activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 10 | MDA-MB-231 | 0.36 |
Compound 18 | MCF-7 | 1.10 |
Compound IXa | HCT116 | 12.54 |
The mechanisms through which these compounds exert their anticancer effects include:
- Enzyme Inhibition : Compounds have been identified as dual inhibitors of EGFR and BRAF pathways, crucial for cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in tumor cells by activating apoptotic pathways.
Antibacterial Properties
Quinazoline derivatives have also demonstrated antibacterial activity against various pathogens. A study indicated that modifications in the molecular structure could enhance antibacterial efficacy .
Enzyme Inhibition
The compound's potential as an inhibitor of enzymes such as urease and COX has been explored. These enzymes play significant roles in inflammatory processes and microbial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
Properties
Molecular Formula |
C27H25N3O6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C27H25N3O6/c1-34-21-14-16(15-22(35-2)24(21)36-3)28-23(31)12-13-29-25-17-8-4-5-9-18(17)27(33)30(25)20-11-7-6-10-19(20)26(29)32/h4-11,14-15,25H,12-13H2,1-3H3,(H,28,31) |
InChI Key |
OPLUAAMDJXKLEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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